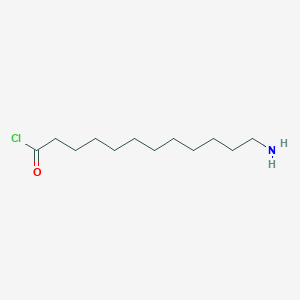

12-Aminododecanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

12-aminododecanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24ClNO/c13-12(15)10-8-6-4-2-1-3-5-7-9-11-14/h1-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWZXWKVGSAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)Cl)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00798692 | |

| Record name | 12-Aminododecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00798692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654062-36-9 | |

| Record name | 12-Aminododecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00798692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 12 Aminododecanoyl Chloride

Direct Chlorination of 12-Aminododecanoic Acid Derivatives

The most straightforward approach to 12-aminododecanoyl chloride involves the direct chlorination of a 12-aminododecanoic acid derivative. Due to the reactivity of the amino group with chlorinating agents, it must first be protected. libretexts.orgresearchgate.net

Once the amino group of 12-aminododecanoic acid is suitably protected (e.g., as N-Boc or N-Cbz), the resulting N-protected carboxylic acid can be converted to the corresponding acyl chloride. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this transformation. wikipedia.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): This reagent is widely used for preparing acyl chlorides from carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. masterorganicchemistry.com A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. chemguide.co.uklibretexts.org The reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) or chloroform, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction through the formation of the Vilsmeier reagent. wikipedia.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this conversion and is known for its milder reaction conditions compared to thionyl chloride. wikipedia.org The reaction mechanism is also catalyzed by DMF and proceeds through a Vilsmeier reagent intermediate. wikipedia.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which again facilitates product isolation. rsc.org Oxalyl chloride is often preferred when the substrate contains sensitive functional groups, although it is more expensive than thionyl chloride. wikipedia.org

Optimizing the reaction conditions is critical for maximizing the yield and purity of the desired this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

| Parameter | Condition with Thionyl Chloride (SOCl₂) | Condition with Oxalyl Chloride ((COCl)₂) | Rationale |

| Solvent | Anhydrous, inert solvents such as Dichloromethane (DCM), Chloroform, or Benzene. | Anhydrous, inert solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). rsc.org | Prevents unwanted side reactions and hydrolysis of the acyl chloride product. |

| Temperature | Typically initiated at 0 °C and then allowed to warm to room temperature or gently refluxed. researchgate.net | Often carried out at low temperatures, such as 0 °C, to maintain mild conditions. rsc.org | Controls the reaction rate and minimizes the formation of byproducts. |

| Catalyst | A catalytic amount of N,N-dimethylformamide (DMF) is often used. wikipedia.org | N,N-dimethylformamide (DMF) is a common catalyst. wikipedia.orgrsc.org | Accelerates the reaction via the formation of a Vilsmeier reagent. |

| Work-up | Excess SOCl₂ and solvent are removed under reduced pressure. rsc.org | The volatile byproducts and solvent are removed by evaporation. researchgate.net | Simple removal of byproducts and excess reagent simplifies purification. |

High yields are typically achieved when the reaction is carried out under strictly anhydrous conditions, as acyl chlorides are highly susceptible to hydrolysis. The use of a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

Synthesis from Dodecanedioic Acid Precursors

An alternative synthetic route to 12-aminododecanoic acid derivatives starts from dodecanedioic acid. This dicarboxylic acid offers a versatile scaffold that can be chemically modified in a stepwise manner. One of the carboxylic acid groups can be selectively converted into an amino group, while the other is transformed into the acyl chloride.

A plausible synthetic pathway involves:

Monoesterification: Dodecanedioic acid is first converted to its monoester, for example, the monomethyl or monoethyl ester. This protects one of the carboxylic acid groups.

Conversion to Amine: The remaining free carboxylic acid can be converted to an amine via a Curtius, Schmidt, or Hofmann rearrangement. For instance, the carboxylic acid can be converted to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the primary amine.

Hydrolysis of the Ester: The ester group is then hydrolyzed back to a carboxylic acid, yielding 12-aminododecanoic acid.

Protection and Chlorination: The resulting amino acid is then subjected to the protection and chlorination steps as described in section 2.1. researchgate.net

This multi-step approach allows for the large-scale production of the 12-aminododecanoic acid precursor from a readily available starting material. google.comgoogle.com

Purification and Isolation Techniques for Research-Grade Purity

The purification of this compound is challenging due to its reactivity, particularly its sensitivity to moisture. researchgate.net Achieving research-grade purity requires careful handling and appropriate techniques.

Distillation: For volatile acyl chlorides, fractional distillation under reduced pressure is a common purification method. chemguide.co.uklibretexts.org However, for a long-chain molecule like this compound, high temperatures may be required, which could lead to decomposition.

Crystallization: If the N-protected this compound is a solid, recrystallization from an appropriate anhydrous solvent can be an effective method for purification. researchgate.net This technique is excellent for removing both more and less soluble impurities.

Solvent Washing and Extraction: A crude method of purification involves washing the product in an inert, anhydrous solvent to remove soluble impurities. Alternatively, if the impurities have different solubility properties, a liquid-liquid extraction under anhydrous conditions can be performed.

Inert Atmosphere Handling: Throughout the purification process, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon gas) and use anhydrous solvents and glassware to prevent hydrolysis of the acyl chloride. researchgate.net

For many applications, the crude N-protected this compound, obtained after removing the excess chlorinating agent and solvent, is used immediately in the next synthetic step without extensive purification to minimize decomposition and handling losses. sciencemadness.orgsciencemadness.org

Reactivity Profiles and Mechanistic Investigations of 12 Aminododecanoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

12-Aminododecanoyl chloride is a bifunctional molecule containing both a reactive acyl chloride and a terminal amino group. The acyl chloride moiety is highly susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its application in polymer chemistry and bioconjugation. masterorganicchemistry.comyoutube.comvanderbilt.edu This reactivity stems from the strong electron-withdrawing effect of the chlorine atom, which polarizes the carbonyl carbon, making it an excellent electrophile. libretexts.org The general mechanism for nucleophilic acyl substitution involves a two-step process: the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edu

Amidation Reactions for Polyamide Formation and Peptide Coupling

The reaction of the acyl chloride group with amines to form an amide bond is a cornerstone of the chemistry of this compound. youtube.comfishersci.co.uk This amidation reaction is typically rapid and exothermic.

A significant application of this compound is in the synthesis of polyamides, most notably Nylon-12 and its derivatives. researchgate.net The bifunctional nature of the monomer, possessing both an amine and a reactive acyl chloride (or its carboxylic acid precursor), allows for self-condensation polymerization. In this process, the amino group of one monomer attacks the acyl chloride of another, forming an amide linkage and eliminating hydrogen chloride. This step-growth polymerization leads to the formation of long-chain polymers.

The properties of the resulting polyamide, such as its melting point, mechanical strength, and moisture absorption, are influenced by the length of the carbon chain between the amide groups. researchgate.net Nylon-12, with its twelve-carbon monomer unit, is known for its excellent toughness, low water absorption, and good dimensional stability. researchgate.net

Table 1: Comparison of Properties of Different Nylons

| Property | Nylon 6 | Nylon 6,6 | Nylon 12 |

| Monomer(s) | ε-Caprolactam | Hexamethylenediamine, Adipic acid | ω-Aminododecanoic acid |

| Density (g/cm³) | 1.13 | 1.14 | 1.02 |

| Melting Point (°C) | 220 | 265 | 179 |

| Water Absorption (24h, %) | 1.9 | 1.5 | 0.25 |

This table provides a comparative overview of the physical properties of Nylon-12 and other common polyamides, highlighting the impact of monomer structure on the final polymer characteristics.

The high reactivity of the acyl chloride group makes this compound a useful reagent for the conjugation of the dodecanoyl spacer to biomolecules and peptides. nih.govbiosyn.com This process involves the formation of a stable amide bond between the acyl chloride and a primary or secondary amine present on the biomolecule, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. nih.gov

Peptide coupling reactions are fundamental in the synthesis of peptides and proteins. globalresearchonline.netbachem.com While direct amidation with an acyl chloride can be effective, modern peptide synthesis often employs coupling reagents to activate the carboxylic acid in a more controlled manner, minimizing side reactions and racemization. globalresearchonline.netpeptidescientific.com However, the principle remains the same: the activation of a carboxyl group to facilitate nucleophilic attack by an amino group. bachem.com A variety of coupling reagents are available, each with its own advantages, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU). peptidescientific.compeptide.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Byproducts | Key Features |

| Carbodiimides | DCC, DIC, EDC | Ureas (often insoluble) | Widely used, can cause racemization without additives like HOBt. globalresearchonline.netpeptide.com |

| Phosphonium Salts | BOP, PyBOP | Phosphoramide derivatives | High coupling efficiency, less hazardous byproducts than BOP. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Tetramethylurea | Fast reaction rates, commonly used in automated synthesizers. |

This table summarizes common classes of coupling reagents used in peptide synthesis, which are relevant to the amidation reactions involving acyl chlorides or activated carboxylic acids.

Esterification Reactions with Hydroxyl-Containing Compounds

The acyl chloride moiety of this compound readily reacts with alcohols and other hydroxyl-containing compounds in a process called esterification to form esters. researchgate.net This reaction proceeds via a similar nucleophilic acyl substitution mechanism, where the oxygen atom of the hydroxyl group acts as the nucleophile. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. fishersci.co.uk

Reactions with Other Nucleophiles (e.g., thiols, anilines)

Beyond amines and alcohols, the electrophilic acyl chloride can react with a range of other nucleophiles. Thiols (R-SH) can react to form thioesters, and anilines (aromatic amines) react to form the corresponding amides. libretexts.org The reactivity of these nucleophiles depends on their nucleophilicity, which is influenced by factors such as basicity and polarizability. For instance, while anilines are generally less basic than aliphatic amines, they are still sufficiently nucleophilic to react with highly reactive acyl chlorides. The reactivity of thiols in such reactions can be enhanced under basic conditions which favor the formation of the more nucleophilic thiolate anion. nih.gov

Reactions Involving the Terminal Amino Group (Post-Acylation or Selective Reactions)

After the acyl chloride has reacted, or if it is protected, the terminal amino group of the 12-aminododecanoyl moiety can undergo various reactions typical of primary amines. biosyn.com For example, it can be acylated by another acyl chloride, participate in reductive amination with aldehydes or ketones, or be modified through reactions such as alkylation or arylation. This allows for the synthesis of heterobifunctional molecules, where one end is attached to a substrate via the initial acylation and the other end presents a free or subsequently modified amino group for further conjugation or functionalization.

Functionalization via Amine Reactivity (e.g., acylation, alkylation)

The primary amine group in this compound is a potent nucleophile, readily participating in reactions with various electrophiles. This allows for the functionalization of the amino terminus of the molecule through acylation and alkylation reactions.

Acylation: The amine group of this compound can be readily acylated by reacting it with other acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form an amide bond. This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride), resulting in the formation of a stable amide linkage. libretexts.org

For instance, the reaction of this compound with a generic acyl chloride (R-COCl) would yield an N-acylated derivative. It is crucial to control the stoichiometry and reaction conditions to favor intermolecular acylation of the amine over self-polymerization, which can occur due to the presence of both a nucleophilic amine and an electrophilic acyl chloride within the same molecule. This is often achieved by using protecting group strategies or by carefully controlling the addition of reagents.

Illustrative Acylation Reactions of this compound

| Acylating Agent | Reaction Conditions | Expected Product |

|---|---|---|

| Acetyl chloride | Inert solvent (e.g., DCM), base (e.g., triethylamine), 0°C to RT | N-(12-chloro-12-oxododecyl)acetamide |

| Benzoyl chloride | Schotten-Baumann conditions (e.g., NaOH(aq)/DCM), RT | N-(12-chloro-12-oxododecyl)benzamide |

Note: The data in this table is illustrative and based on general principles of acylation reactions. Specific experimental conditions for this compound may vary.

Alkylation: The amine group of this compound can also undergo alkylation with alkyl halides. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The initial reaction forms a secondary amine, which can be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. mnstate.edu To achieve mono-alkylation, it is often necessary to use a large excess of the amine relative to the alkylating agent.

Illustrative Alkylation Reactions of this compound

| Alkylating Agent | Reaction Conditions | Expected Product |

|---|---|---|

| Methyl iodide | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), RT | 12-(methylamino)dodecanoyl chloride |

| Benzyl bromide | Acetonitrile (B52724), reflux | 12-(benzylamino)dodecanoyl chloride |

Note: The data in this table is illustrative and based on general principles of alkylation reactions. Specific experimental conditions for this compound may vary.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of both a nucleophilic primary amine and an electrophilic acyl chloride group in this compound presents a challenge and an opportunity in terms of chemoselectivity. In the absence of other reagents, this compound can undergo self-polymerization to form a polyamide. This occurs when the amine group of one molecule attacks the acyl chloride group of another.

Controlling the chemoselectivity is therefore paramount when reacting this compound with other multifunctional reagents. For example, when reacting with a molecule containing both a hydroxyl and a secondary amine group, the primary amine of this compound is generally more nucleophilic than the hydroxyl group and will preferentially react with an electrophile. Conversely, the acyl chloride of this compound will react preferentially with the more nucleophilic amine over the hydroxyl group.

Strategies to control chemoselectivity include:

pH control: Under acidic conditions, the primary amine group will be protonated to form an ammonium salt (-NH₃⁺). This deactivates it as a nucleophile, allowing reactions to occur selectively at the acyl chloride terminus.

Protecting groups: The amine group can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from reacting while a transformation is carried out at the acyl chloride group. The protecting group can then be removed in a subsequent step.

Temperature and reagent control: The reactivity of the amine and acyl chloride can be modulated by temperature and the choice of reagents. For instance, milder acylating agents might react preferentially with the amine over a less nucleophilic group.

Regioselectivity is less of a concern for reactions involving the this compound molecule itself, as the two functional groups are at opposite ends of a long, flexible chain. However, in reactions with unsymmetrical multifunctional reagents, the regioselectivity of the addition to the reagent would be governed by the relative reactivity of the functional groups on the reagent.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies: The kinetics of the acylation of the amine group of this compound are expected to follow the general trends of nucleophilic acyl substitution reactions. The rate of reaction is dependent on several factors:

Nucleophilicity of the amine: The primary amine in this compound is a strong nucleophile.

Electrophilicity of the acylating agent: More reactive acylating agents (e.g., acyl chlorides) will react faster than less reactive ones (e.g., esters).

Solvent: Polar aprotic solvents can accelerate the reaction by solvating the transition state.

Temperature: As with most chemical reactions, the rate of acylation increases with temperature.

Steric hindrance: Steric bulk on either the amine or the acylating agent can decrease the reaction rate.

Qualitative Effects of Reaction Parameters on Acylation Rate

| Parameter | Change | Effect on Rate | Rationale |

|---|---|---|---|

| Temperature | Increase | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Solvent Polarity | Increase (aprotic) | Increase | Stabilizes the charged transition state of the nucleophilic addition step. |

| Steric Hindrance | Increase | Decrease | Physically impedes the approach of the nucleophile to the electrophilic center. |

Note: This table presents qualitative trends based on general reaction kinetics.

Thermodynamic Studies: The formation of an amide bond from the reaction of the amine group of this compound with an acyl chloride is a thermodynamically favorable process. These reactions are typically exothermic and have a large negative Gibbs free energy change (ΔG), indicating that the products are significantly more stable than the reactants. The primary driving forces for this thermodynamic favorability are:

Formation of a stable amide bond: The amide bond is resonance-stabilized and therefore very stable.

Formation of a stable salt: The reaction produces hydrogen chloride, which is typically neutralized by a base (either an added base like triethylamine or another equivalent of the amine) to form a stable salt (e.g., triethylammonium (B8662869) chloride). This acid-base reaction is also highly exothermic.

Due to the high stability of the resulting amide, the equilibrium for these reactions lies far to the right, and they are generally considered to be irreversible.

Applications in Polymer Science and Functional Materials Chemistry

Role as a Monomer in High-Performance Polymer Synthesis

The dual functionality of 12-aminododecanoyl chloride allows it to undergo polymerization through various mechanisms, making it a versatile monomer for creating high-performance polymers, including bio-based polyamides and complex copolymer architectures.

This compound is a highly reactive derivative of ω-aminododecanoic acid, the primary monomer for producing Polyamide 12, also known as Nylon-12. wikipedia.org Nylon-12 is a high-performance thermoplastic polymer valued for its exceptional mechanical properties, low water absorption, dimensional stability, and chemical resistance. sybridge.comarkema.com The synthesis of Nylon-12 from its monomer can proceed via two main routes: the ring-opening polymerization of laurolactam (B145868) or the polycondensation of ω-aminododecanoic acid. wikipedia.org

The polycondensation of ω-aminododecanoic acid involves the reaction of the amine group of one monomer with the carboxylic acid group of another, forming an amide bond and eliminating a water molecule. wikipedia.org Using this compound, a more activated form of the monomer, allows for polymerization to occur under milder conditions, as the acyl chloride group is significantly more reactive than the carboxylic acid. This process is particularly advantageous for solution or interfacial polymerization techniques.

The properties of Nylon-12 are directly related to the long hydrocarbon chain (11 CH₂ groups) between the amide linkages, which imparts a paraffin-like structure. wikipedia.org This results in low density and minimal moisture absorption compared to shorter-chain nylons like Nylon 6, contributing to its excellent dimensional stability. wikipedia.orgarkema.com

Recent research has focused on developing sustainable routes to Nylon-12 monomers from renewable resources, positioning it as a key bio-based polyamide. nih.gov These bio-based pathways reduce reliance on fossil fuels and are critical for creating environmentally friendly materials. nih.gov

Table 1: Key Properties of Nylon-12

| Property | Value | Source |

|---|---|---|

| Chemical Formula | [(CH₂)₁₁C(O)NH]ₙ | wikipedia.org |

| Density | 1.01 g/mL | wikipedia.org |

| Melting Point | 178–180 °C | wikipedia.org |

The bifunctional nature of this compound makes it a candidate for synthesizing complex polymer architectures such as block and graft copolymers. harth-research-group.org These materials combine the properties of different polymer segments into a single macromolecule, enabling the creation of materials with unique functionalities. harth-research-group.orgnih.gov

Block Copolymers: Polyamide-containing block copolymers can be synthesized by combining a polyamide segment with other polymer blocks like polyesters or polyethers. harth-research-group.org A polyamide block could be formed from the polymerization of this compound's parent monomer, ω-aminododecanoic acid. This polyamide block can then act as a macroinitiator for the polymerization of a second monomer, or pre-synthesized polymer blocks can be coupled together. nih.govillinois.edu For instance, a living polypeptide chain can be capped with reactive groups that allow for the attachment of another polymer segment, such as poly(ethylene glycol) (PEG). illinois.edu The resulting amphiphilic block copolymers, combining the hydrophobic polyamide segment with a hydrophilic block, are valuable in applications requiring self-assembly, such as drug delivery. nih.gov

Graft Copolymers: Graft copolymers can be prepared through three primary strategies: "grafting-from," "grafting-onto," and "grafting-through". nih.govtandfonline.com

Grafting-From: In this approach, initiating sites are created along a polymer backbone, from which the secondary polymer chains are grown. nih.gov A polyamide-12 backbone could be functionalized to initiate the polymerization of other monomers.

Grafting-Onto: This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone. nih.govresearchgate.net For example, a polymer with a terminal amine group could be grafted onto a backbone containing acyl chloride functionalities.

Grafting-Through: This technique involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end-group). tandfonline.com

These strategies allow for the precise design of copolymers where the polyamide-12 segments provide toughness and chemical resistance, while the grafted chains introduce other desired properties, such as hydrophilicity or specific reactivity. scholarsresearchlibrary.com

Surface Modification and Grafting for Interface Engineering

The reactive amine and acyl chloride groups of this compound make it and similar long-chain molecules highly suitable for surface modification and grafting. These techniques are used to alter the surface properties of a material—such as wettability, biocompatibility, or adhesion—without changing its bulk characteristics. mdpi.com

The acyl chloride group is particularly effective for grafting onto surfaces rich in nucleophilic functional groups like hydroxyl (-OH) or amine (-NH₂) groups. tandfonline.comtandfonline.com For instance, polymers or materials like carbon black, which possess surface hydroxyl groups, can be readily functionalized by reaction with an acyl chloride. tandfonline.com This reaction forms a stable ester bond, covalently attaching the dodecanoyl segment to the surface. Similarly, the amine group on the other end of the molecule can be used to graft onto surfaces with complementary reactive groups, such as epoxides or isocyanates. acs.org

Design and Synthesis of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net Polyamides, including Nylon-12, are excellent candidates for forming such architectures due to the strong hydrogen bonds that can form between the amide (-CONH-) groups of adjacent polymer chains. nih.govyoutube.comyoutube.com

The structure of the repeating unit in Polyamide-12, derived from this compound's parent monomer, consists of a polar amide group and a long, nonpolar alkyl chain. This amphiphilic nature drives self-assembly.

Hydrogen Bonding: The N-H group of one amide acts as a hydrogen bond donor, while the C=O group acts as an acceptor. youtube.comyoutube.com This directional interaction leads to the alignment of polymer chains into organized sheets or other stable structures, which is fundamental to the crystallinity and mechanical strength of nylons. nih.govyoutube.com

Hydrophobic Interactions: The long C₁₁ alkyl chains between the amide groups tend to pack together to minimize contact with polar environments, further stabilizing the assembled structures. mdpi.com

This interplay of forces allows molecules based on the aminododecanoyl structure to form ordered assemblies like fibrils, sheets, and other complex nanostructures. nih.govnih.gov The ability to control these non-covalent interactions is key to designing "smart" materials that can respond to external stimuli like temperature or pH. illinois.edu Even single amino acids with long alkyl chains have been shown to self-assemble into hydrogels and other soft materials. mdpi.comrsc.org

Contributions to the Synthetic Design of Advanced Biomaterials and Drug Delivery Systems

Polyamide 12 (PA12) is increasingly used in the medical field due to its excellent biocompatibility, flexibility, and stability. researchgate.netgjmpbu.org These properties make it a suitable material for medical devices, implants, and advanced drug delivery systems. nih.govtandfonline.com

PA12 is utilized in fabricating medical-grade components such as catheters, for which its flexibility and biostability are critical. gjmpbu.org Its low water absorption ensures that devices maintain their mechanical properties and dimensional stability in physiological environments. researchgate.net Furthermore, PA12 is a key material in additive manufacturing (3D printing) for creating customized medical implants and bone tissue engineering scaffolds. researchgate.netgjmpbu.org Nanocomposites of PA12 have been developed with additives like copper or silver nanoparticles to impart antibacterial properties, which is highly desirable for medical applications to prevent infections. mdpi.comnih.govmdpi.com

In drug delivery, polymers based on amino acids are highly valued because they are structurally similar to natural proteins. tandfonline.comtandfonline.com Polyamides can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents. tandfonline.comnih.gov The advantages of using polyamide-based systems include:

Controlled Release: The polymer matrix can be designed to release drugs in a sustained or targeted manner. tandfonline.com

Improved Stability: Encapsulation can protect drugs from degradation and improve their solubility. nih.gov

Biocompatibility: The inherent biocompatibility of polymers like PA12 minimizes adverse reactions in the body. researchgate.netgjmpbu.org

Block copolymers incorporating polyamide segments are particularly promising for drug delivery. nih.gov For example, amphiphilic block copolymers can self-assemble into micelles in aqueous solution, forming a hydrophobic core (the polyamide block) that can carry hydrophobic drugs, and a hydrophilic shell that provides stability in the bloodstream. nih.gov

Table 2: Medical Applications of Polyamide 12

| Application Area | Examples | Key Properties Utilized | Source(s) |

|---|---|---|---|

| Medical Devices | Catheters, medical tubing | Flexibility, biocompatibility, chemical resistance | gjmpbu.org |

| Implants & Prosthetics | 3D printed orthopedic implants, dental prostheses | Biocompatibility, mechanical strength, processability | researchgate.netgjmpbu.org |

| Tissue Engineering | Scaffolds for bone regeneration | Biocompatibility, controlled porosity | researchgate.net |

| Drug Delivery | Nanoparticles, micelles, hydrogels | Biocompatibility, controlled release, stability | nih.govtandfonline.comnih.gov |

| Antimicrobial Surfaces | Nanocomposites with silver or copper | Antibacterial activity, mechanical strength | mdpi.commdpi.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules like 12-aminododecanoyl chloride. omicsonline.orgjchps.comweebly.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. jchps.comcore.ac.uk

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the amino group (-NH₂), the methylene (B1212753) group adjacent to the amino group, the long chain of methylene groups, and the methylene group adjacent to the acyl chloride (-COCl) group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., triplets, multiplets) reveal adjacent proton-proton couplings. compoundchem.comoregonstate.edu

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. udel.eduoregonstate.edu This is particularly useful for confirming the length of the alkyl chain and identifying the specific carbons of the functional groups. The carbonyl carbon of the acyl chloride group appears at a characteristic downfield chemical shift, clearly distinguishing it from the sp³ hybridized carbons of the dodecane (B42187) chain. oregonstate.edu

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the complete structural assignment. omicsonline.orgcore.ac.uk

Interactive Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H₂N-CH₂ - | ~2.7 - 2.9 | Triplet |

| ¹H | -CH₂ -COCl | ~2.8 - 3.0 | Triplet |

| ¹H | -(CH₂ )₉- | ~1.2 - 1.7 | Multiplet |

| ¹H | H₂ N- | ~1.5 - 2.5 (broad) | Singlet |

| ¹³C | -C OCl | ~173 - 175 | Singlet |

| ¹³C | H₂N-C H₂- | ~40 - 42 | Singlet |

| ¹³C | -C H₂-COCl | ~45 - 47 | Singlet |

| ¹³C | -(C H₂)₉- | ~25 - 35 | Multiple Singlets |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and gaining structural information through its fragmentation pattern. neu.edu.tr In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule. docbrown.infodocbrown.info

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group or the amino group.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Cleavage of the alkyl chain: Resulting in a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

Interactive Table 5.2.1: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

| 233/235 | [C₁₂H₂₄ClNO]⁺ | Molecular Ion (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |

| 198 | [C₁₂H₂₄NO]⁺ | Loss of chlorine radical (·Cl) from the molecular ion. |

| 197 | [C₁₂H₂₃NO]⁺ | Loss of hydrogen chloride (HCl) from the molecular ion. |

| 56 | [C₄H₈]⁺ | A common fragment from alkyl chain cleavage, potentially from McLafferty rearrangement. |

| 30 | [CH₄N]⁺ | Fragment corresponding to [CH₂=NH₂]⁺ from cleavage near the amine group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy of this compound would show strong, characteristic absorption bands confirming its key structural features:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) group. Primary amines typically show two bands in this region. pressbooks.pub

C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of the numerous C-H bonds in the long alkyl chain. pressbooks.pub

C=O Stretch: A very strong, sharp absorption in the range of 1770-1815 cm⁻¹ is a definitive indicator of the acyl chloride carbonyl group. libretexts.org The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom.

N-H Bend: A moderate absorption around 1600 cm⁻¹ from the scissoring vibration of the -NH₂ group.

Raman Spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C backbone of the alkyl chain would produce distinct signals in the Raman spectrum. This technique is also highly sensitive to the molecular environment and can be used to study conformational changes. nih.gov Purity can be assessed by the absence of extraneous peaks, such as a broad O-H stretch around 3000 cm⁻¹, which would indicate the presence of the corresponding carboxylic acid impurity.

Interactive Table 5.3.1: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Medium |

| 2850 - 2960 | C-H stretch | Alkyl Chain (-CH₂-) | Strong |

| 1770 - 1815 | C=O stretch | Acyl Chloride (-COCl) | Very Strong, Sharp |

| ~1600 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1450 - 1470 | C-H bend (scissoring) | Alkyl Chain (-CH₂-) | Medium |

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to the compound's primary amine, derivatization is often employed to improve chromatographic behavior and detection sensitivity. nih.gov Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the amine to form a highly UV-active derivative, which can be easily detected and quantified. nih.gov

A typical analysis would use a reversed-phase HPLC method with a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. This method can effectively separate the target compound from related impurities, allowing for purity determination with high precision.

Gas Chromatography (GC) is a high-resolution separation technique, but its application to this compound presents challenges due to the compound's high boiling point and thermal lability. epa.gov Direct injection can lead to degradation in the hot injector or on the column.

To overcome this, derivatization to a more volatile and thermally stable analogue is the preferred approach. For instance, the acyl chloride could be converted to a methyl ester, and the amine group could be acylated. The resulting derivative can then be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of peaks. japsonline.commdpi.com The GC method would be developed to ensure adequate separation of the derivatized compound from any derivatized impurities. derpharmachemica.com

X-ray Diffraction (XRD) for Crystalline Structure and Polymer Morphology

X-ray Diffraction (XRD) is a powerful technique for investigating the atomic and molecular arrangement in solid materials. drawellanalytical.com While XRD can be used to study the crystalline structure of this compound in its solid state, its most significant application is in characterizing the polymer derived from it, Nylon 12.

The polymerization of this compound (or its precursor, ω-aminododecanoic acid) yields Nylon 12, a semi-crystalline polymer. mdpi.comnih.govnih.gov XRD is the primary tool used to analyze the morphology of Nylon 12. The resulting diffraction pattern typically consists of sharp peaks superimposed on a broad, amorphous halo, reflecting its semi-crystalline nature. drawellanalytical.comicdd.com

Analysis of the XRD pattern allows for:

Identification of Crystalline Polymorphs: Nylon 12 can exist in different crystal forms, such as the α, α', and γ forms, each with a unique diffraction pattern. XRD can identify which polymorphs are present and their relative amounts. researchgate.net

Determination of Crystallinity: The relative areas of the crystalline peaks and the amorphous halo can be used to calculate the degree of crystallinity, a key parameter that influences the mechanical properties of the polymer.

Analysis of Crystal Size and Perfection: The width of the diffraction peaks is related to the size of the crystallites within the polymer matrix.

Therefore, XRD provides crucial information linking the monomer's structure to the solid-state morphology and, consequently, the physical properties of the resulting high-performance polymer. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reactivity. For 12-aminododecanoyl chloride, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic properties of this compound are largely dictated by its two functional groups: the amino group (-NH₂) and the acyl chloride group (-COCl), separated by a long aliphatic chain. DFT calculations typically focus on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the lone pair of electrons on the nitrogen atom of the amino group contributes significantly to the HOMO, making this site nucleophilic. Conversely, the electron-withdrawing nature of the chlorine and oxygen atoms in the acyl chloride group makes the carbonyl carbon highly electrophilic and a major contributor to the LUMO. This electronic arrangement is fundamental to the molecule's primary reactivity, which is the nucleophilic attack of the amino group on the carbonyl carbon of another molecule, leading to polymerization.

DFT can also be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the energies of the frontier orbitals.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Ionization Potential | 6.8 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.0 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.8 | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 2.86 | A measure of the molecule's electrophilic character. |

These theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, corroborating the expected reaction mechanism for the polymerization of this compound into Polyamide 12. The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a chloride ion. chemguide.co.ukchemguide.co.uksavemyexams.comchemistrystudent.com

Molecular Dynamics Simulations in Polymerization and Self-Assembly Studies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can be employed to investigate the process of its polymerization into Polyamide 12 (PA12) and the subsequent self-assembly and organization of the polymer chains. nih.govarxiv.orgarxiv.org

Polymerization Studies: While the chemical reaction of polymerization itself occurs at a quantum mechanical level, MD simulations can model the chain growth and the resulting polymer's conformational and dynamic properties. By using reactive force fields (e.g., ReaxFF), it is possible to simulate the bond-forming and bond-breaking events during polymerization. nih.gov More commonly, MD simulations start with pre-polymerized chains of PA12 to study their behavior in various environments. These simulations can provide insights into the polymer's structure-property relationships. researchgate.netscientific.net

Self-Assembly and Crystalline Structure: MD simulations are particularly useful for studying the self-assembly of PA12 chains. Due to the presence of amide groups capable of forming hydrogen bonds and the long hydrophobic aliphatic segments, PA12 chains can self-assemble into ordered structures, including crystalline lamellae. Simulations can reveal the preferred chain conformations, packing arrangements, and the role of hydrogen bonding in stabilizing the crystalline structure. These studies are crucial for understanding the mechanical and thermal properties of bulk PA12. nih.govarxiv.org

Table 2: Typical Simulation Parameters for an MD Study of Polyamide 12 Self-Assembly

| Parameter | Value/Setting | Purpose |

| Force Field | COMPASS, OPLS, DREIDING | Describes the potential energy of the system. nih.gov |

| System Size | ~50 polymer chains (e.g., 10-20 monomer units each) | Represents a bulk amorphous or semi-crystalline phase. |

| Solvent | Implicit or Explicit (e.g., water, if studying hydration) | Models the surrounding environment. |

| Temperature | 300 K - 600 K (Annealing may be used) | Controls the kinetic energy of the system. |

| Pressure | 1 atm (NPT ensemble) | Maintains constant pressure. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient time for the system to equilibrate and for self-assembly to occur. |

| Boundary Conditions | Periodic | Simulates an infinite system and avoids surface effects. |

These simulations can provide a molecular-level understanding of how processing conditions, such as temperature and pressure, influence the final microstructure and properties of Polyamide 12. researchgate.netscientific.net

Conformation Analysis and Stereochemical Considerations

The relative energies of different conformers can be estimated using computational methods. For any four-atom segment (e.g., C-C-C-C) in the chain, the dihedral angle describes the rotation around the central bond.

Table 3: Relative Energies of Butane Conformers (as a model for a segment of the aliphatic chain)

| Dihedral Angle (°) | Conformation | Relative Energy (kJ/mol) |

| 0 | Syn-periplanar (eclipsed) | ~20 |

| ±60 | Gauche | ~3.8 |

| ±120 | Eclipsed | ~15 |

| 180 | Anti-periplanar (trans) | 0 |

From a stereochemical perspective, this compound does not have any chiral centers, and therefore, it does not exhibit stereoisomerism. The molecule is achiral.

Emerging Research Directions and Interdisciplinary Prospects

Sustainable Synthesis Routes and Green Chemistry Principles

The pursuit of environmentally benign chemical processes has led to innovative and sustainable methods for producing 12-aminododecanoyl chloride and its precursors. These approaches prioritize the use of renewable feedstocks, enzymatic catalysis, and adherence to the principles of green chemistry to minimize environmental impact.

A significant advancement is the biosynthesis of 12-aminododecanoic acid, the direct precursor to this compound. Researchers have successfully developed enzymatic cascades for the synthesis of 12-aminododecenoic acid from linoleic acid, a readily available plant oil-based fatty acid. nih.gov This biocatalytic route utilizes enzymes such as lipoxygenases, hydroperoxide lyases, and ω-transaminases in a one-pot reaction, offering a sustainable alternative to traditional petroleum-based synthesis. nih.gov

Furthermore, engineered Escherichia coli has been employed as a whole-cell biocatalyst for the production of ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester. researchgate.net This metabolic engineering approach creates an orthogonal pathway that runs in parallel to the native metabolism of the microorganism, efficiently converting the renewable feedstock into the desired nylon 12 monomer precursor. researchgate.net The biosynthesis of ω-aminododecanoic acid (ω-AmDDA), the monomer of Nylon 12, from vegetable oil derivatives is a promising alternative to petroleum-based synthesis. nih.govresearchgate.net

In line with green chemistry principles, the use of bio-based solvents is also being explored. While not specific to this compound, research into alternative solvents for similar reactions, such as the synthesis of amides from acid chlorides, provides a pathway for greener production methods. The goal is to replace hazardous solvents with more environmentally friendly options, further reducing the ecological footprint of polyamide production.

The table below summarizes key aspects of sustainable synthesis routes for this compound precursors.

| Precursor | Feedstock | Key Method | Green Chemistry Principles Applied |

| 12-Aminododecenoic acid | Linoleic acid (from plant oils) | Multi-enzyme cascade (lipoxygenase, hydroperoxide lyase, ω-transaminase) | Use of Renewable Feedstocks, Catalysis (Enzymatic) |

| ω-Aminododecanoic acid methyl ester | Dodecanoic acid methyl ester (renewable) | Engineered E. coli (whole-cell biocatalyst) | Use of Renewable Feedstocks, Biocatalysis |

| ω-Aminododecanoic acid | Dodecanoic acid (from vegetable oil derivatives) | Novel P450, AlkJ, and ω-TA enzymes | Use of Renewable Feedstocks, Biocatalysis |

Integration into Stimuli-Responsive Polymer Systems and "Smart" Materials

The unique molecular structure of this compound, featuring a long hydrophobic aliphatic chain and a reactive amine group, makes it a compelling building block for the creation of stimuli-responsive polymers, often referred to as "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light.

While direct research on polymers solely derived from this compound is emerging, the incorporation of its parent amino acid, 12-aminododecanoic acid, into polymer backbones can impart hydrophobic character. This hydrophobicity is a key factor in the design of stimuli-responsive systems. For instance, in aqueous environments, the long aliphatic chains can drive self-assembly into micelles or other nanostructures. Changes in the surrounding environment, such as a shift in pH that alters the charge of the amine groups, can disrupt these assemblies, leading to a controlled release of encapsulated molecules or a change in the material's properties.

The principles of designing such materials often involve a delicate balance between hydrophobic and hydrophilic segments within the polymer chain. The dodecanoyl moiety provides a strong hydrophobic component. By copolymerizing this compound with other monomers that possess hydrophilic or ionizable groups, researchers can create amphiphilic polymers with tunable responses to environmental cues.

Although specific examples directly utilizing this compound are not yet widely reported in publicly available research, the fundamental properties of this monomer suggest its high potential in this field. The long aliphatic chain can contribute to the formation of ordered structures, such as crystalline domains in polyamides, which can be engineered to respond to temperature changes.

Advancements in Flow Chemistry and Microfluidic Synthesis for Polymerization

The synthesis of polyamides, including those derived from this compound, is poised to benefit significantly from the advancements in flow chemistry and microfluidic synthesis. These technologies offer precise control over reaction parameters, leading to polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. acs.orgnih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, provides several advantages over traditional batch synthesis. monash.edu These include enhanced heat and mass transfer, improved safety for handling reactive intermediates like acid chlorides, and the potential for seamless scalability from laboratory to industrial production. acs.org For the polymerization of this compound, a flow process could enable better management of the polycondensation reaction, which can be sensitive to stoichiometry and temperature. The ability to precisely control residence time and temperature gradients within a microreactor can lead to more uniform polymer chains and a reduction in side reactions. youtube.com

Microfluidic devices, with their small channel dimensions, offer even greater control over the reaction environment. The high surface-area-to-volume ratio in microreactors facilitates rapid mixing and heat dissipation, which is particularly advantageous for the often-exothermic reactions involving acid chlorides. acs.org While specific studies on the microfluidic synthesis of polyamides from this compound are still an area of active research, the principles have been demonstrated for other polymerization reactions. The use of in-line analytical techniques in flow systems also allows for real-time monitoring and optimization of the polymerization process.

The table below highlights the potential advantages of using flow chemistry and microfluidics for the polymerization of this compound.

| Feature | Advantage in Polymerization of this compound |

| Precise Control of Stoichiometry | Ensures optimal monomer ratio for achieving high molecular weight polyamides. |

| Enhanced Heat Transfer | Allows for better temperature control, reducing side reactions and leading to more uniform polymers. |

| Rapid Mixing | Facilitates efficient reaction between the amine and acid chloride functional groups. |

| Improved Safety | Confines the reactive this compound within a closed system, minimizing exposure risks. |

| Scalability | Offers a straightforward path from small-scale laboratory synthesis to larger-scale production. |

| Real-time Monitoring | Enables continuous process optimization for desired polymer properties. |

Bio-inspired Polymer Design and Mimetic Systems

The structure of this compound, with its amino acid-like character, makes it a valuable monomer for the design of bio-inspired and biomimetic polymers. These materials aim to replicate the structures and functions of natural macromolecules like proteins to achieve unique properties such as self-assembly, specific recognition, and advanced mechanical performance. nih.govstanford.edu

Polyamides derived from this compound can be considered as synthetic analogues of polypeptides. The regular spacing of the amide linkages along the polymer backbone, separated by the long aliphatic methylene (B1212753) chains, can lead to the formation of ordered secondary structures through hydrogen bonding, similar to the α-helices and β-sheets found in proteins. mdpi.com This ability to self-organize is a key principle in creating materials with tailored properties.

The long, flexible aliphatic segment of the dodecanoyl group can impart properties reminiscent of the hydrophobic domains in proteins, which are crucial for protein folding and the formation of stable three-dimensional structures. By incorporating 12-aminododecanoyl units into copolymers, researchers can create materials that mimic the amphiphilic nature of certain proteins, enabling them to self-assemble into well-defined nanostructures in aqueous environments. mdpi.com

While direct mimicry of specific proteins using this compound is a complex challenge, the fundamental principles of bio-inspired design can be applied. For example, the incorporation of these long-chain aliphatic polyamides could be used to create materials with enhanced toughness and flexibility, inspired by the combination of crystalline and amorphous regions in natural silk. nih.gov The biodegradability of the amide linkages also aligns with the principles of creating sustainable materials that can be broken down by natural processes, a key feature of biological systems. The field of bio-inspired polymers is continually expanding, and the unique combination of features in this compound positions it as a promising building block for the next generation of advanced, functional materials. stanford.edu

Q & A

Q. What are the recommended synthetic routes for 12-aminododecanoyl chloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting 12-aminododecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Maintaining a dry environment (e.g., using molecular sieves) to prevent hydrolysis.

- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl chloride formation (~1800 cm⁻¹).

- Purification via vacuum distillation or column chromatography (silica gel, non-polar solvents like hexane).

Purity validation requires NMR (¹H/¹³C) for structural confirmation and potentiometric titration to quantify residual acid impurities .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- FTIR : Identify the acyl chloride C=O stretch (~1800 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹).

- NMR : ¹H NMR in CDCl₃ should show a triplet for the terminal -CH₂Cl group (δ ~3.6 ppm) and a broad singlet for the amine proton (δ ~1.5 ppm, exchangeable).

- Mass Spectrometry : Use ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z for C₁₂H₂₄ClNO: 245.7).

Cross-referencing with databases like NIST Chemistry WebBook is critical for spectral assignments .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Conduct reactions in a fume hood with nitrile gloves and chemical-resistant aprons.

- Store under inert gas (argon) at 2–8°C to prevent moisture-induced decomposition.

- Neutralize spills with sodium bicarbonate, followed by ethanol rinsing.

- Emergency procedures should align with OSHA guidelines for acyl chlorides, including eye irrigation and respiratory protection .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in peptide coupling?

- Methodological Answer :

- Solvent Selection : Use dichloromethane (DCM) or DMF to balance reactivity and solubility.

- Catalysts : Test coupling agents like HOBt/DCC or newer alternatives (e.g., COMU) to minimize racemization.

- Kinetic Analysis : Employ stopped-flow IR or HPLC to monitor acylation rates.

- Side Reaction Mitigation : Add scavengers (e.g., Hünig’s base) to sequester HCl byproducts.

Refer to peptide synthesis protocols in Advanced Journal of Chemistry for reproducibility .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents; correlate with hydrolysis rates via ¹H NMR.

- Long-Term Storage : Compare argon vs. nitrogen atmospheres using accelerated aging studies (40°C/75% RH for 4 weeks).

Cross-reference phase stability data for dodecanoyl chloride analogs from NIST .

Q. What computational methods are suitable for modeling this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilicity at the carbonyl carbon.

- Molecular Dynamics : Simulate solvent interactions (e.g., DCM vs. THF) to assess reaction barriers.

- Docking Studies : Model interactions with biomolecular targets (e.g., enzyme active sites) using AutoDock Vina.

Ensure alignment with Reviews in Analytical Chemistry standards for computational reproducibility .

Q. How should researchers resolve contradictions in reported spectroscopic data for acyl chlorides?

- Methodological Answer :

- Multi-Technique Validation : Combine Raman spectroscopy, X-ray crystallography (if crystalline), and high-resolution MS.

- Database Cross-Check : Compare with NIST entries for analogous compounds (e.g., dodecanoyl chloride ).

- Error Analysis : Quantify instrument-specific biases (e.g., NMR solvent shifts, FTIR resolution limits).

Q. What strategies enhance this compound’s utility in bioconjugation?

- Methodological Answer :

- pH Optimization : Conduct reactions at pH 7–8 (using buffers like HEPES) to balance amine nucleophilicity and acyl chloride stability.

- Linker Design : Introduce PEG spacers between the acyl chloride and target biomolecules to reduce steric hindrance.

- In Vivo Compatibility : Assess hydrolytic stability in PBS (pH 7.4, 37°C) via LC-MS over 24 hours.

Reference bioconjugation frameworks from Analytical Research Essay guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.